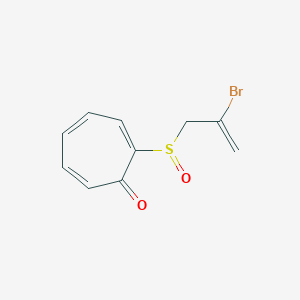
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a brominated alkene with a sulfinyl group attached to a cycloheptatrienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one can be approached through several methodsThe cycloheptatrienone ring can be synthesized through the oxidation of cycloheptatriene using selenium dioxide . The final step involves the coupling of the brominated sulfinyl compound with the cycloheptatrienone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and sulfinylation reactions, followed by the synthesis of the cycloheptatrienone ring. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-Bromoprop-2-ene-1-sulfonyl)cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-(Prop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and sulfinyl group can participate in various chemical interactions, leading to the modulation of biological pathways. The cycloheptatrienone ring provides a stable framework for these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar ring structure but lacks the bromine and sulfinyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains a hydroxyl group instead of a sulfinyl group.
Uniqueness
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both a brominated alkene and a sulfinyl group attached to the cycloheptatrienone ring
Propiedades
Número CAS |
90427-05-7 |
|---|---|
Fórmula molecular |
C10H9BrO2S |
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
2-(2-bromoprop-2-enylsulfinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H9BrO2S/c1-8(11)7-14(13)10-6-4-2-3-5-9(10)12/h2-6H,1,7H2 |
Clave InChI |
DVYBTOCSAHVRRT-UHFFFAOYSA-N |
SMILES canónico |
C=C(CS(=O)C1=CC=CC=CC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


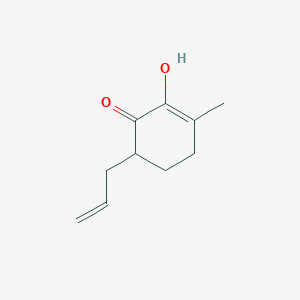

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
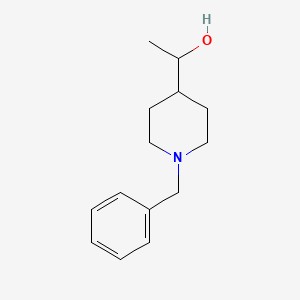
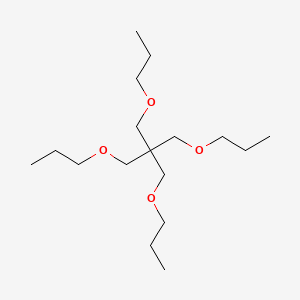
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
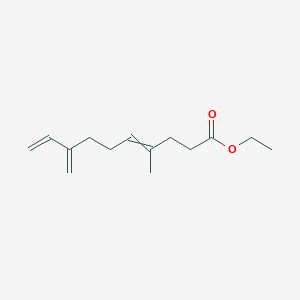
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
